molecular formula C14H9BrN2O B14393597 (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone CAS No. 88696-06-4

(1H-Benzimidazol-2-yl)(4-bromophenyl)methanone

Cat. No.: B14393597
CAS No.: 88696-06-4
M. Wt: 301.14 g/mol
InChI Key: QCPVWENYCYQQQP-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-2-yl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C14H9BrN2O It is characterized by the presence of a benzimidazole ring attached to a 4-bromophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzimidazol-2-yl)(4-bromophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(1H-Benzimidazol-2-yl)(4-bromophenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone
  • (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone
  • (1H-Benzimidazol-2-yl)(4-methylphenyl)methanone

Uniqueness

(1H-Benzimidazol-2-yl)(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs with different substituents.

Properties

CAS No.

88696-06-4

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

1H-benzimidazol-2-yl-(4-bromophenyl)methanone

InChI

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17)

InChI Key

QCPVWENYCYQQQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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